molecular formula C15H20N4 B029919 Bis(2,4-diamino-5-methylphenyl)methane CAS No. 97-22-3

Bis(2,4-diamino-5-methylphenyl)methane

Cat. No.: B029919
CAS No.: 97-22-3
M. Wt: 256.35 g/mol
InChI Key: HGVQBXSOAUVVNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,4-diamino-5-methylphenyl)methane is typically synthesized through the interaction of methanol and the aromatic amine 2,4-diaminotoluene . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-diamino-5-methylphenyl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different derivatives of this compound with altered functional groups .

Scientific Research Applications

Bis(2,4-diamino-5-methylphenyl)methane has a wide range of applications in scientific research. Its unique structure makes it valuable in the following fields:

Mechanism of Action

The mechanism of action of Bis(2,4-diamino-5-methylphenyl)methane involves its interaction with specific molecular targets and pathways. The compound’s mutagenic properties are attributed to its ability to interact with DNA, causing genetic mutations . This interaction is facilitated by the compound’s unique structure, which allows it to bind to specific sites on the DNA molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diaminotoluene
  • 4,4’-Methylenebis(2,6-dimethylaniline)
  • 4,4’-Methylenedianiline

Uniqueness

Bis(2,4-diamino-5-methylphenyl)methane stands out due to its specific structure, which imparts unique properties not found in similar compounds. Its versatility in various applications, from pharmaceutical synthesis to polymer development, highlights its significance in scientific research .

Properties

IUPAC Name

4-[(2,4-diamino-5-methylphenyl)methyl]-6-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-8-3-10(14(18)6-12(8)16)5-11-4-9(2)13(17)7-15(11)19/h3-4,6-7H,5,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQBXSOAUVVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)CC2=C(C=C(C(=C2)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242657
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-22-3
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraaminoditolylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraaminoditolylmethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-5,5'-(2,4,2',4'-TETRAMINOTOLYL)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ1JBD08F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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